molecular formula C21H26N2O3 B11196614 1-(1,3-Benzodioxol-5-yl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanol

1-(1,3-Benzodioxol-5-yl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanol

Cat. No.: B11196614
M. Wt: 354.4 g/mol
InChI Key: SDYJFPJNEHYCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound that features a benzodioxole ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Piperazine Derivative Synthesis: The piperazine ring can be synthesized by reacting ethylenediamine with appropriate alkylating agents.

    Coupling Reaction: The final step involves coupling the benzodioxole derivative with the piperazine derivative under suitable conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can be performed on the benzodioxole ring or the piperazine moiety using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Sulfonates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL
  • 1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL

Uniqueness

The uniqueness of 1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C21H26N2O3/c1-15-4-3-5-18(16(15)2)23-10-8-22(9-11-23)13-19(24)17-6-7-20-21(12-17)26-14-25-20/h3-7,12,19,24H,8-11,13-14H2,1-2H3

InChI Key

SDYJFPJNEHYCAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC(C3=CC4=C(C=C3)OCO4)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.